molecular formula C16H16N2O4S2 B2605110 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941951-97-9

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2605110
CAS No.: 941951-97-9
M. Wt: 364.43
InChI Key: JFARQXIWDFJLGZ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a thiophene ring substituted with cyano and dimethyl groups, an acetamide linkage, and a methoxyphenyl sulfonyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.

    Introduction of cyano and dimethyl groups: Functionalization of the thiophene ring is achieved through nitrile and alkylation reactions.

    Acetamide linkage formation: The acetamide group is introduced via acylation reactions.

    Attachment of the methoxyphenyl sulfonyl group: This step involves sulfonylation reactions using appropriate sulfonyl chloride reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Compared to similar compounds, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is unique due to its specific substitution pattern and functional groups. Similar compounds include:

    N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide: Lacks the methoxyphenyl sulfonyl group.

    N-(4-methoxyphenyl)sulfonylacetamide: Lacks the thiophene ring and cyano group.

    N-(3-cyano-4,5-dimethylphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide: Contains a phenyl ring instead of a thiophene ring.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-10-11(2)23-16(14(10)8-17)18-15(19)9-24(20,21)13-6-4-12(22-3)5-7-13/h4-7H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFARQXIWDFJLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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